

# Application Notes and Protocols for Boc-Asp(OtBu)-OH.DCHA Coupling Reactions

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## Compound of Interest

Compound Name: *Boc-Asp(OtBu)-OH.DCHA*

Cat. No.: *B558376*

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## Introduction

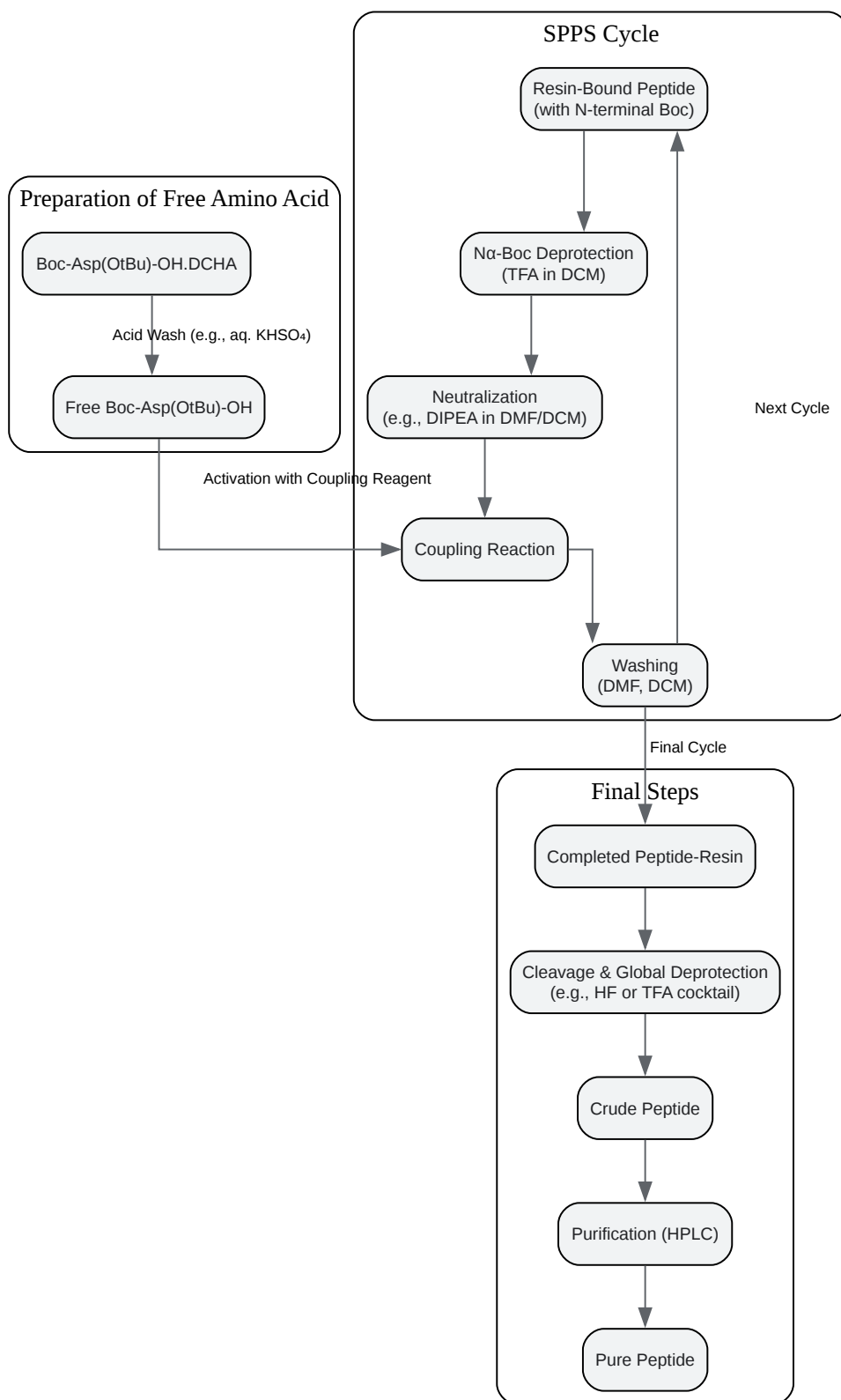
N- $\alpha$ -tert-Butoxycarbonyl-L-aspartic acid  $\beta$ -tert-butyl ester dicyclohexylammonium salt, commonly abbreviated as **Boc-Asp(OtBu)-OH.DCHA**, is a crucial building block in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. The Boc group provides temporary protection for the  $\alpha$ -amino group, while the tert-butyl (OtBu) ester safeguards the side-chain carboxyl function of the aspartic acid residue. This dual protection prevents unwanted side reactions during peptide chain elongation. The dicyclohexylammonium (DCHA) salt form enhances the stability and handling of the amino acid derivative.

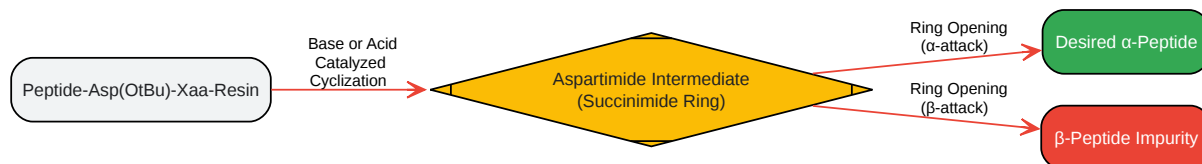
These application notes provide detailed protocols for the efficient incorporation of Boc-Asp(OtBu)-OH into a peptide sequence, covering the entire cycle from initial activation to final deprotection.

## Core Principles and Workflow

The use of **Boc-Asp(OtBu)-OH.DCHA** in SPPS follows a well-established workflow. The DCHA salt must first be converted to the free carboxylic acid to make it available for activation. The synthesis cycle then proceeds with N $\alpha$ -Boc deprotection of the resin-bound peptide, neutralization of the resulting ammonium salt, and coupling of the activated Boc-Asp(OtBu)-OH. This cycle is repeated until the desired peptide sequence is assembled. The final step

involves the cleavage of the peptide from the solid support and the simultaneous removal of the OtBu and other side-chain protecting groups using strong acid.





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